7-bromo-2-methyl-3,4-dihydronaphthalen-1(2H)-one
Description
The exact mass of the compound this compound is 237.99933 g/mol and the complexity rating of the compound is 214. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-bromo-2-methyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c1-7-2-3-8-4-5-9(12)6-10(8)11(7)13/h4-7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPZWJLBZDWBNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1=O)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001237092 | |
| Record name | 7-Bromo-3,4-dihydro-2-methyl-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001237092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32281-99-5 | |
| Record name | 7-Bromo-3,4-dihydro-2-methyl-1(2H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32281-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-3,4-dihydro-2-methyl-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001237092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
7-Bromo-2-methyl-3,4-dihydronaphthalen-1(2H)-one is a brominated naphthalene derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by a bromine atom at the 7th position and a methyl group at the 2nd position of the naphthalene ring system, along with a ketone functional group at the 1st position, which contributes to its reactivity and biological properties.
- Molecular Formula : C11H11BrO
- Molar Mass : 239.11 g/mol
- CAS Number : 32281-99-5
- Storage Conditions : 2-8°C
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies have suggested that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections caused by various pathogens .
- Anticancer Properties : The compound has been investigated for its potential as an anticancer agent. It may act by inhibiting specific enzymes or cellular pathways involved in tumor growth and proliferation .
- Enzyme Inhibition : There is evidence that this compound can inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism and biosynthesis of steroid hormones. This inhibition could lead to significant therapeutic applications in cancer treatment and endocrine disorders .
The mechanism of action for this compound is believed to involve interactions with molecular targets such as enzymes or receptors. The presence of the bromine atom and the ketone group enhances its binding affinity to these targets, potentially modulating their activity and leading to therapeutic effects .
Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of 7-bromo compounds exhibit significant cytotoxicity against various cancer cell lines. The study highlighted structure-activity relationships (SAR) that suggested modifications to the naphthalene structure could enhance anticancer efficacy .
Antimicrobial Studies
Research conducted on the antimicrobial properties of this compound indicated effective inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a lead compound for antibiotic development .
Data Table: Biological Activity Summary
Scientific Research Applications
Organic Synthesis
7-bromo-2-methyl-3,4-dihydronaphthalen-1(2H)-one serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enhances its utility in synthesizing diverse compounds .
Biological Activities
Research indicates that this compound exhibits potential biological activities:
- Anticancer Properties: Studies have shown that derivatives of this compound possess anticancer activity. For instance, modifications to its structure have led to compounds that inhibit cancer cell proliferation .
- Antimicrobial Activity: The compound has been investigated for its effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent .
Medicinal Chemistry
In medicinal chemistry, this compound is explored as a lead compound for drug discovery. Its structural modifications can lead to new drugs targeting specific enzymes or receptors involved in disease mechanisms. This research is crucial for developing treatments for conditions like neurodegenerative disorders and infections .
Case Studies
Q & A
Q. What are the common synthetic routes for preparing 7-bromo-2-methyl-3,4-dihydronaphthalen-1(2H)-one, and how are reaction conditions optimized?
The compound is typically synthesized via Claisen-Schmidt condensation between a brominated tetralone precursor and an aldehyde derivative. For example, 7-bromo-3,4-dihydronaphthalen-1(2H)-one can react with substituted benzaldehydes in methanol under alkaline conditions to form arylidene derivatives. Key parameters include temperature control (room temperature to reflux), stoichiometric ratios, and catalyst selection (e.g., NaOH or KOH). Post-synthesis purification involves recrystallization from ethanol or methanol .
Q. How is the structure of this compound validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Hydrogen atoms are placed in idealized positions (e.g., C–H = 0.93–0.97 Å), and anisotropic displacement parameters are refined for non-H atoms. Complementary techniques like NMR (¹H/¹³C) and FT-IR confirm functional groups and substitution patterns. For example, carbonyl stretching frequencies (~1700 cm⁻¹) and aromatic proton signals (δ 6.5–8.0 ppm) are critical markers .
Q. What are the preliminary biological activities associated with halogenated dihydronaphthalenone derivatives?
Bromine substitution enhances cell permeability and metabolic stability , making the compound a candidate for anticancer and anti-neuroinflammatory agents. In vitro assays often focus on kinase inhibition or cytotoxicity against cancer cell lines (e.g., A549 lung cancer). Hydrophobic interactions with protein targets are hypothesized to drive bioactivity .
Advanced Research Questions
Q. How do crystallographic refinement tools like SHELXL improve the accuracy of structural data for halogenated tetralones?
SHELXL refines anisotropic displacement parameters, hydrogen bonding networks, and disorder modeling. For 7-bromo derivatives, the Br atom’s high electron density requires careful treatment of extinction effects and absorption corrections. Recent SHELXL updates include restraints for geometrically similar bonds (e.g., C–Br = 1.89–1.92 Å) and improved handling of twinned crystals .
Q. What conformational features of this compound influence its bioactivity?
The chair conformation of the cyclohexanone ring and non-coplanar aromatic rings (dihedral angles ~50–62°) create a sterically twisted structure. This geometry enhances interactions with hydrophobic protein pockets. For example, a dihedral angle of 51.7° between benzene rings in a related compound was linked to improved binding affinity for adenosine receptors .
Q. How can researchers resolve discrepancies between computational and experimental bond lengths in halogenated tetralones?
Discrepancies in olefinic bond lengths (e.g., C=C: 1.34–1.35 Å experimentally vs. 1.33–1.34 Å computationally) arise from crystal packing forces. Hybrid DFT methods (e.g., B3LYP/6-311G**) with dispersion corrections reduce these gaps. Experimental validation via SC-XRD and charge-density analysis is critical for refining computational models .
Q. What methodological challenges arise in synthesizing enantiopure 7-bromo-2-methyl derivatives, and how are they addressed?
Racemization during Claisen-Schmidt condensation is a key challenge. Chiral auxiliaries or asymmetric catalysis (e.g., proline-derived organocatalysts) can enforce stereocontrol. For example, (E)-isomers are favored due to steric hindrance in the transition state. Polar solvents like DMF stabilize intermediates, improving enantiomeric excess .
Key Research Findings
- Synthetic Yield Optimization : Methanol as a solvent in Claisen-Schmidt condensation achieves yields >75% for 7-bromo derivatives, compared to <60% in ethanol .
- Bioactivity Correlation : Bromine substitution increases lipophilicity (Log P ~2.86), correlating with enhanced blood-brain barrier penetration in neuroinflammatory studies .
- Crystallographic Trends : Weak hydrogen bonds (C–H⋯O) and π-π interactions (3.5–3.6 Å) dominate packing motifs, influencing solubility and crystal morphology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
